molecular formula C16H15BrN4O4 B3003961 5-bromo-N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}furan-2-carboxamide CAS No. 1797588-09-0

5-bromo-N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}furan-2-carboxamide

Cat. No.: B3003961
CAS No.: 1797588-09-0
M. Wt: 407.224
InChI Key: SZEPIIZJLQKRIX-UHFFFAOYSA-N
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Description

5-bromo-N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a furan ring, a triazole ring, and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazole Ring: The triazole ring is often introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

    Bromination: The bromine atom is introduced through a bromination reaction, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Coupling Reactions: The final coupling of the furan and triazole rings with the appropriate carboxamide group is achieved through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It is being explored for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Biological Studies: The compound can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules.

    Industrial Applications: It may find use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The furan and triazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}furan-2-carboxamide: shares similarities with other heterocyclic compounds containing furan and triazole rings, such as:

Uniqueness

  • The unique combination of the furan and triazole rings, along with the presence of a bromine atom, distinguishes this compound from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other compounds.

Properties

IUPAC Name

5-bromo-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O4/c17-13-6-5-12(25-13)15(22)18-7-8-20-16(23)21(10-3-4-10)14(19-20)11-2-1-9-24-11/h1-2,5-6,9-10H,3-4,7-8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEPIIZJLQKRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC=C(O3)Br)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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